2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide, also known as MPHC, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of hydrazides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mechanism of Action
The exact mechanism of action of 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition of HDACs may contribute to the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. Additionally, this compound has been shown to reduce the expression of pro-inflammatory genes in cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticancer, anticonvulsant, and neuroprotective effects. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
For research on 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide could include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Additionally, further studies could be conducted to optimize the synthesis method of this compound and to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate to form the corresponding hydrazide. The resulting hydrazide is then reacted with 4-nitrobenzoyl chloride to form the nitrophenyl derivative. Reduction of the nitro group with tin and hydrochloric acid yields the amine, which is then coupled with 2-methylpropanoyl chloride to form the final product, this compound.
Scientific Research Applications
2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide has been studied for its potential pharmacological applications in various fields. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Furthermore, this compound has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury.
Properties
IUPAC Name |
2-methyl-N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(2)19(25)21-17-11-9-16(10-12-17)20(26)23-22-18(24)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBDYSSCIFFNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.